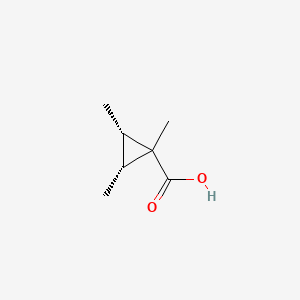![molecular formula C12H15NO B3261701 1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone CAS No. 34685-20-6](/img/structure/B3261701.png)
1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone
Vue d'ensemble
Description
1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound is also known as THB, and it belongs to the class of benzodiazepine derivatives. THB has been studied for its potential use as an anti-anxiety and antipsychotic drug.
Mécanisme D'action
The mechanism of action of THB is not fully understood, but it is believed to act on the GABAergic system in the brain. THB has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in anxiety and sedation.
Biochemical and Physiological Effects:
THB has been shown to have several biochemical and physiological effects. THB has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's stress response. THB has also been shown to decrease the release of pro-inflammatory cytokines, which are associated with anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
THB has several advantages for lab experiments. THB is relatively easy to synthesize and purify, and it has been well-characterized in terms of its chemical and physical properties. However, THB has some limitations for lab experiments. THB has low solubility in water, which can make it difficult to administer in animal studies. THB also has a short half-life, which can make it difficult to maintain consistent blood levels in animal studies.
Orientations Futures
There are several future directions for research on THB. One area of research could be to investigate the potential use of THB as a therapeutic agent for anxiety disorders and schizophrenia in humans. Another area of research could be to investigate the potential use of THB as a tool for studying the GABAergic system in the brain. Additionally, future research could focus on developing new synthesis methods for THB that improve yield and purity.
Applications De Recherche Scientifique
THB has been studied for its potential use as an anti-anxiety and antipsychotic drug. Several studies have shown that THB has anxiolytic and sedative effects in animal models. THB has also been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that THB may have potential as a therapeutic agent for the treatment of anxiety disorders and schizophrenia.
Propriétés
IUPAC Name |
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)11-3-2-10-4-6-13-7-5-12(10)8-11/h2-3,8,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWAYLLGQOLWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCNCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B3261727.png)
